Lincomycin Sulfone
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Overview
Description
Lincomycin Sulfone is a derivative of Lincomycin, a lincosamide antibiotic originally isolated from the soil bacterium Streptomyces lincolnensis. This compound is formed through the oxidation of Lincomycin and is known for its antibacterial properties, particularly against Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lincomycin Sulfone is typically synthesized through the oxidation of Lincomycin using hydrogen peroxide. This reaction is conducted in an acetate buffer at a pH of 5.0, with the presence of sodium chloride and phenylmethanesulfonyl fluoride . The reaction conditions are optimized to ensure the efficient conversion of Lincomycin to this compound.
Industrial Production Methods: Industrial production of Lincomycin involves the fermentation of Streptomyces lincolnensis under optimized conditions. The fermentation medium is composed of soluble starch, sugar cane molasses, peptone water, sodium nitrate, and calcium carbonate . The production process is further enhanced by optimizing culture conditions such as agitation speed, impeller type, and pH .
Chemical Reactions Analysis
Types of Reactions: Lincomycin Sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction for its formation is the oxidation of Lincomycin .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is the primary reagent used for the oxidation of Lincomycin to this compound.
Reduction and Substitution:
Major Products: The major product of the oxidation reaction is this compound. Other potential products include Lincomycin sulfoxide, which is an intermediate in the oxidation process .
Scientific Research Applications
Lincomycin Sulfone has several applications in scientific research:
Chemistry: It is used as a model compound to study oxidation reactions and the stability of sulfone derivatives.
Industry: this compound is used in the pharmaceutical industry for the production of antibacterial agents.
Mechanism of Action
Lincomycin Sulfone exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the growth of bacteria . This mechanism is similar to that of Lincomycin and other lincosamide antibiotics .
Comparison with Similar Compounds
Lincomycin: The parent compound from which Lincomycin Sulfone is derived.
Clindamycin: A semi-synthetic derivative of Lincomycin, known for its higher efficacy and broader spectrum of activity.
Lincomycin Sulfoxide: An intermediate in the oxidation of Lincomycin to this compound.
Uniqueness: this compound is unique due to its stability and specific antibacterial properties. Unlike Lincomycin, it is more resistant to oxidative degradation, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H34N2O8S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfonyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H34N2O8S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(28-16)29(4,26)27/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1 |
InChI Key |
ZPFDTLNOBUHOKG-KIDUDLJLSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)S(=O)(=O)C)O)O)O)[C@@H](C)O |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)(=O)C)O)O)O)C(C)O |
Origin of Product |
United States |
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